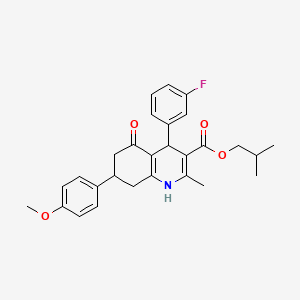
1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol is a compound that features a benzodioxole ring fused with a methylimidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol typically involves the reaction of 1,3-benzodioxole with 1-methylimidazole under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is facilitated by the presence of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazole derivatives.
Applications De Recherche Scientifique
1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to target microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxol-5-yl-N-methylmethanamine: Shares the benzodioxole ring but differs in the substituent on the nitrogen atom.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Contains a similar benzodioxole ring but with an ethanol group instead of the imidazole moiety .
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Similar structure with a nitro group attached to the benzodioxole ring .
Uniqueness
1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol is unique due to the presence of both the benzodioxole and methylimidazole rings, which confer distinct chemical properties and biological activities. Its ability to interact with microtubules and induce apoptosis in cancer cells sets it apart from other similar compounds.
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-5-4-13-12(14)11(15)8-2-3-9-10(6-8)17-7-16-9/h2-6,11,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKNURQWULVXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5029264.png)
![3,15-Diazaoctacyclo[16.10.1.15,9.02,16.03,14.019,24.025,29.013,30]triaconta-1(28),2(16),5,7,9(30),10,12,14,17,19,21,23,25(29),26-tetradecaen-4-one](/img/structure/B5029277.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide](/img/structure/B5029288.png)
![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea](/img/structure/B5029297.png)

![4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5029317.png)
![1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)
![(3aS,6aR)-5-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)


![(5Z)-1-[(4-fluorophenyl)methyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B5029350.png)
![4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide](/img/structure/B5029357.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)
